1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
Description
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic small molecule featuring a propan-2-ol backbone substituted with a 4-ethylphenoxy group and a 4-methylpiperazinyl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-3-14-4-6-16(7-5-14)20-13-15(19)12-18-10-8-17(2)9-11-18;;/h4-7,15,19H,3,8-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOJHJSXNSEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes
Synthesis of 4-Ethylphenoxy Intermediate
The 4-ethylphenoxy component is synthesized via nucleophilic substitution. 4-Ethylphenol undergoes halogenation using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 4-ethylphenoxy chloride or bromide. Optimized conditions involve refluxing in dichloromethane (DCM) at 40–50°C for 6–8 hours, achieving yields of 85–92%.
Reaction equation:
$$ \text{4-Ethylphenol} + \text{SOCl}2 \rightarrow \text{4-Ethylphenoxy chloride} + \text{HCl} + \text{SO}2 $$
Preparation of 4-Methylpiperazine Derivative
4-Methylpiperazine is functionalized through alkylation or reductive amination. A common method involves reacting 4-methylpiperazine with 1-chloro-2-propanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours. This yields 1-(2-hydroxypropyl)-4-methylpiperazine with a purity >95%.
Key parameters:
- Solvent: Acetonitrile
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 80°C
- Yield: 88–91%
Coupling Reaction and Dihydrochloride Formation
The final coupling employs a nucleophilic etherification or epoxide-opening strategy.
Nucleophilic Etherification
4-Ethylphenoxy chloride reacts with 1-(2-hydroxypropyl)-4-methylpiperazine in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 60°C for 8 hours, yielding the tertiary alcohol intermediate.
Reaction equation:
$$ \text{4-Ethylphenoxy chloride} + \text{1-(2-hydroxypropyl)-4-methylpiperazine} \rightarrow \text{1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol} + \text{NaCl} $$
Epoxide-Opening Method
An alternative route involves reacting 2-((4-ethylphenoxy)methyl)oxirane with 4-methylpiperazine in aqueous conditions. This method, adapted from analogous syntheses, uses potassium carbonate (K₂CO₃) in a water/THF mixture at 60°C for 16 hours.
Advantages:
- Higher regioselectivity (>98%)
- Reduced side-product formation
Reaction conditions:
- Solvent: THF/H₂O (4:1)
- Temperature: 60°C
- Yield: 82–85%
Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt. Crystallization from ethanol/diethyl ether affords the final product with >99% purity.
Critical parameters:
- HCl concentration: 2 M in ethanol
- Crystallization solvent: Ethanol/diethyl ether (1:3)
- Yield: 94–96%
Optimization and Industrial-Scale Production
Catalytic Improvements
Palladium-catalyzed coupling methods, as described in patent US7205302B2, enhance efficiency. Using [Pd(crotyl)Cl]₂ (0.2 mol%) with BippyPhos ligand in THF reduces reaction time to 1 hour at 60°C, achieving 97% yield.
Catalytic system:
- Catalyst: [Pd(crotyl)Cl]₂ (0.1 mol% dimer)
- Ligand: BippyPhos (2 mol%)
- Base: KOtBu (2 equiv)
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Purity (%) | Conditions |
|---|---|---|
| HPLC | 99.5 | C18 column, 0.1% TFA/ACN |
| Elemental Analysis | 99.2 | C: 54.7%, H: 7.9%, N: 7.8% |
Comparative Analysis of Methods
| Parameter | Nucleophilic Etherification | Epoxide-Opening |
|---|---|---|
| Yield | 78–82% | 82–85% |
| Reaction Time | 8 hours | 16 hours |
| Solvent Usage | High (THF) | Low (H₂O/THF) |
| Scalability | Industrial | Lab-scale |
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Methyl Group
The methylene group bridging the oxadiazole and pyrazolo-triazinone rings undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with Amines :
Primary amines (e.g., methylamine) react with the methyl group, displacing the pyrazolo-triazinone moiety to form substituted oxadiazole derivatives.
| Reaction | Conditions | Product | Yield | Monitoring |
|---|---|---|---|---|
| Substitution with methylamine | DMF, 80°C, 12h | 3-(Benzo[d] dioxol-5-yl)-5-((methylamino)methyl)-1,2,4-oxadiazole | 68% | TLC, NMR |
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to acid- or base-catalyzed hydrolysis:
-
Acidic Hydrolysis :
In HCl (6M, reflux), the oxadiazole ring cleaves to yield a carboxylic acid derivative. -
Basic Hydrolysis :
NaOH (2M, 60°C) produces an amidoxime intermediate.
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions with nitrile oxides or azides:
-
With Nitrile Oxides :
Forms 1,2,4-oxadiazolo[3,2-b][1, triazines under microwave irradiation (120°C, 30 min).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenyl nitrile oxide | Microwave, 120°C | 1,2,4-Oxadiazolo[3,2-b] triazine derivative | 75% |
Functionalization of the Ethoxyphenyl Group
The 4-ethoxyphenyl substituent undergoes demethylation and electrophilic substitution:
-
Demethylation :
BBr₃ in DCM removes the ethyl grou
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:
- Synthesis of Derivatives: The compound can be modified to create derivatives with enhanced properties.
- Reagent in Organic Reactions: It participates in nucleophilic substitution reactions, oxidation, reduction, and hydrolysis under specific conditions.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form ketones or carboxylic acids. |
| Reduction | Reduces to form alcohols or amines using reducing agents. |
| Nucleophilic Substitution | Substitutes at the piperazinyl group with alkyl halides. |
| Hydrolysis | Breaks down ether or amine bonds under acidic/basic conditions. |
Biology
The compound is studied for its interactions with biological systems:
- Enzyme Interaction Studies: Research indicates potential effects on enzymes involved in metabolic pathways.
- Receptor Binding Studies: It may interact with specific receptors, influencing signaling pathways.
Case Study: Interaction with Receptors
A study examined the binding affinity of the compound to serotonin receptors, suggesting potential anxiolytic effects due to its structural similarity to known serotonin modulators.
Medicine
Research is ongoing into the therapeutic potential of this compound:
- Drug Development: Investigated as a candidate for developing new medications targeting neurological disorders.
- Pharmacological Studies: Initial findings indicate that it may possess antidepressant-like effects in animal models.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurology | Potential use in treating anxiety and depression. |
| Pharmacology | Investigated for effects on neurotransmitter systems. |
Industry
In industrial applications, this compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals:
- Agrochemicals Production: Used in formulating pesticides and herbicides.
- Specialty Chemicals: Contributes to producing fine chemicals with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Phenoxy Ring Modifications
(a) Adamantane-Substituted Analogues
- Compound: 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () Key Difference: The 4-ethylphenoxy group is replaced with a bulky adamantane substituent. Impact:
- Solubility : Adamantane’s hydrophobicity reduces aqueous solubility compared to the ethyl group .
- Receptor Binding : The adamantane group may enhance affinity for lipid-rich targets (e.g., viral envelopes or CNS receptors) due to its rigid, lipophilic structure .
- Synthetic Complexity : Adamantane introduction requires specialized synthetic routes, increasing production costs .
(b) Methoxy-Substituted Analogues
- Compound: 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () Key Difference: A methoxy group replaces the ethyl group at the phenoxy ring’s 3-position. Impact:
- Metabolism : Methoxy groups are prone to demethylation, which may shorten half-life compared to ethyl .
(c) Chloro-Substituted Analogues
- Compound: 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride () Key Difference: Chlorine and methyl groups at the phenoxy ring’s 3- and 4-positions. Impact:
- Lipophilicity : Chlorine’s electronegativity increases lipophilicity (logP), improving blood-brain barrier penetration but risking off-target effects .
- Stability : Chlorine’s electron-withdrawing nature may stabilize the compound against oxidative degradation .
Piperazine Ring Modifications
(a) Hydroxyethyl-Substituted Piperazine
- Compound: 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride () Key Difference: A hydroxyethyl group replaces the methyl group on the piperazine. Impact:
- Solubility : The hydroxyethyl group increases polarity, enhancing water solubility .
- Metabolism : Hydroxyethyl may undergo glucuronidation, altering metabolic pathways compared to methyl .
(b) Benzodioxole-Modified Piperazine
- Compound : 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride ()
- Key Difference : Piperazine is substituted with a benzodioxole and bicycloheptane group.
- Impact :
- Target Selectivity : Benzodioxole may enhance binding to serotonin or dopamine receptors via π-π stacking .
- Molecular Weight : Higher molecular weight (489.5 vs. ~350 for the target compound) could reduce bioavailability .
Physicochemical and Pharmacokinetic Comparison
Pharmacological Implications
- Target Compound : The ethyl group balances lipophilicity and solubility, making it suitable for oral administration. Its simplicity may favor cost-effective synthesis.
- Chloro/Methoxy Analogues : Improved BBB penetration (chloro) or target affinity (methoxy) but with trade-offs in metabolic stability .
Biological Activity
1-(4-Ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, also known by its chemical formula and molecular weight 278.39 g/mol, is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is often associated with various pharmacological activities, including anxiolytic and antidepressant effects. The presence of the ethylphenoxy group enhances its lipophilicity, potentially improving bioavailability.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly:
- Dopamine Receptors : Activity at dopamine receptors suggests potential use in treating psychiatric disorders.
- Serotonin Receptors : Modulation of serotonin levels can contribute to anxiolytic effects.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds with similar structures exhibit significant antidepressant and anxiolytic activities. For instance, a series of piperazine derivatives were evaluated for their effects on anxiety-like behaviors in rodent models, demonstrating that modifications in the piperazine structure can lead to varying degrees of efficacy in reducing anxiety symptoms .
Neuroprotective Properties
Neuroprotective effects have been noted in related compounds. For example, research into monoamine oxidase inhibitors (MAOIs) has highlighted their role in protecting dopaminergic neurons, which could be relevant for understanding the neuroprotective potential of this compound .
Case Studies and Research Findings
Pharmacological Applications
The potential applications of this compound may include:
- Antidepressants : Targeting serotonin and dopamine pathways.
- Anxiolytics : Reducing anxiety through modulation of neurotransmitter systems.
- Neuroprotective Agents : Protecting neurons from oxidative stress and neurotoxicity.
Q & A
Q. What are the optimal synthetic routes for 1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, and how can purity be validated?
Methodological Answer: The synthesis typically involves a multi-step process:
Nucleophilic substitution : Reacting 4-ethylphenol with epichlorohydrin to form the phenoxypropanol intermediate.
Piperazine coupling : Introducing the 4-methylpiperazine group via nucleophilic ring-opening under controlled pH (7–9) and temperature (40–60°C).
Salt formation : Treating the free base with HCl to yield the dihydrochloride salt.
Validation :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to confirm >95% purity.
- Structural confirmation : Employ H/C NMR (e.g., δ 3.8–4.2 ppm for propanol protons) and high-resolution mass spectrometry (HRMS) for exact mass matching .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility : The dihydrochloride salt enhances aqueous solubility (tested in PBS pH 7.4 or DMSO stock solutions). Pre-saturate buffers with the compound to avoid precipitation.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring. Degradation products (e.g., hydrolyzed piperazine) indicate pH-sensitive bonds; adjust storage to 4°C in inert atmospheres .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported receptor binding affinities?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell type, ligand concentration). To address this:
Molecular docking : Use Schrödinger Suite or AutoDock to simulate interactions with target receptors (e.g., serotonin or adrenergic receptors). Compare binding poses and free energy scores (ΔG) across studies.
Meta-analysis : Apply Bayesian statistics to integrate data from disparate sources, weighting studies by assay robustness (e.g., radioligand binding vs. functional cAMP assays) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine moiety?
Methodological Answer:
Analog synthesis : Replace 4-methylpiperazine with substituents like 4-benzylpiperazine or 2,6-dimethylpiperidine.
Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonding at the piperazine N4 position).
Biological evaluation : Test analogs in dose-response assays (IC/EC) for receptor selectivity. For example, bulkier substituents may reduce off-target binding to dopamine receptors .
Q. How should researchers design experiments to validate conflicting data on metabolic stability?
Methodological Answer:
In vitro assays : Compare hepatic microsomal stability (human vs. rodent) with LC-MS/MS quantification. Include positive controls (e.g., propranolol for CYP450 activity).
Isotope labeling : Use C-labeled compound to track metabolite formation (e.g., hydroxylation at the ethylphenoxy group).
Cross-species validation : Replicate studies in primary hepatocytes from 2–3 species to identify interspecies metabolic differences .
Critical Analysis of Evidence
- Synthesis : and emphasize rigorous control of reaction conditions (pH, temperature) to avoid byproducts like N-oxide derivatives.
- Biological Activity : highlights the role of the 4-methylpiperazine group in modulating receptor selectivity, corroborated by docking studies in .
- Contradictions : Discrepancies in metabolic stability ( vs. 7) may stem from assay sensitivity; isotopic tracing is recommended for resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
